LogP Comparison: 2-Bromo- vs 3,5-Dinitroaniline
The presence of the bromine atom in 2-bromo-3,5-dinitroaniline significantly increases its lipophilicity compared to the non-halogenated parent compound, 3,5-dinitroaniline. This difference in partition coefficient (LogP) is critical for applications where membrane permeability or solubility in organic phases is a key parameter. The target compound exhibits a predicted LogP of 3.48 , a value typical for moderately lipophilic small molecules, whereas 3,5-dinitroaniline has a reported LogP of 1.30 [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.48 (predicted) |
| Comparator Or Baseline | 3,5-Dinitroaniline: 1.30 |
| Quantified Difference | Δ LogP = +2.18 |
| Conditions | Computational prediction for target ; Experimental determination for comparator [1] |
Why This Matters
A higher LogP value indicates over 100-fold greater partitioning into organic solvents, making the brominated derivative far more suitable for reactions in non-aqueous media or for enhancing membrane permeability in biological assays.
- [1] DrugBank. 3,5-Dinitroaniline. Accessed 2026-04-20. View Source
